Tryptamine hydrochloride chemical properties and structure
Tryptamine hydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptamine hydrochloride, the salt form of the endogenous monoamine alkaloid tryptamine, serves as a crucial molecule in neurobiological research and as a precursor in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of the chemical properties, molecular structure, and key analytical methodologies for the characterization of tryptamine hydrochloride. Furthermore, it elucidates the principal signaling pathway through which tryptamine and its derivatives exert their biological effects, primarily via the serotonin 5-HT2A receptor. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.
Chemical and Physical Properties
Tryptamine hydrochloride is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂ | [2] |
| Molecular Weight | 196.68 g/mol | [1] |
| Melting Point | 253-255 °C | [1] |
| Boiling Point | 378.8 °C at 760 mmHg | |
| Solubility | Soluble in water and ethanol. | |
| Appearance | White to off-white solid | [1] |
| CAS Number | 343-94-2 | [2] |
Molecular and Crystal Structure
The structural integrity of tryptamine hydrochloride is fundamental to its chemical reactivity and biological activity.
Molecular Structure
The tryptamine molecule consists of an indole ring structure linked to an ethylamine side chain. The hydrochloride salt is formed by the protonation of the amino group.
Crystal Structure
The crystal structure of tryptamine hydrochloride has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The lattice parameters are a = 8.545 Å, b = 10.025 Å, and c = 24.252 Å. This detailed structural information is critical for understanding intermolecular interactions and for computational modeling studies.
Experimental Protocols
Accurate and reproducible characterization of tryptamine hydrochloride is essential for research and quality control. The following sections provide detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of tryptamine hydrochloride.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of tryptamine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Ensure the sample is fully dissolved.
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Instrument: A 400 MHz or higher field NMR spectrometer.
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Parameters for ¹H NMR:
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Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16-64 scans, depending on concentration.
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Relaxation Delay: 1-2 seconds.
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Acquisition Time: 2-4 seconds.
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Spectral Width: 0-12 ppm.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of tryptamine hydrochloride.
Methodology:
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Sample Preparation: Prepare a dilute solution of tryptamine hydrochloride (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
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Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
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LC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to elute the compound (e.g., starting with 5% B, ramping to 95% B).
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Flow Rate: 0.2-0.4 mL/min.
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MS Conditions (Positive Ion Mode):
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Ion Source: Electrospray Ionization (ESI).
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Scan Range: m/z 50-500.
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Capillary Voltage: 3-4 kV.
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Cone Voltage: 20-30 V.
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Source Temperature: 120-150 °C.
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Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of tryptamine hydrochloride in its crystalline state.
Methodology:
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Crystallization: Grow single crystals of tryptamine hydrochloride suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
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Data Collection:
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Mount a suitable single crystal on a goniometer head.
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Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
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Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature). Data is typically collected over a range of crystal orientations.
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Structure Solution and Refinement:
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Process the collected diffraction data (integration, scaling, and absorption correction).
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Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and thermal parameters.
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Signaling Pathway
Tryptamine and its derivatives are known to interact with various serotonin (5-hydroxytryptamine, 5-HT) receptors. The primary target for many of its psychoactive effects is the 5-HT2A receptor, a G-protein coupled receptor (GPCR).
Tryptamine Interaction with the 5-HT2A Receptor
The workflow for the experimental investigation of tryptamine's interaction with the 5-HT2A receptor typically involves cell-based assays to measure receptor activation and downstream signaling.
5-HT2A Receptor Signaling Cascade
Upon binding of an agonist like tryptamine, the 5-HT2A receptor undergoes a conformational change, activating a heterotrimeric G-protein, specifically Gq. This initiates a downstream signaling cascade.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical characterization of tryptamine hydrochloride. The outlined experimental protocols offer a practical resource for researchers. Furthermore, the elucidation of its primary signaling pathway via the 5-HT2A receptor provides a basis for understanding its biological function and for the development of novel therapeutics. The provided data and methodologies are intended to support the ongoing research and development efforts in the fields of neuroscience, pharmacology, and medicinal chemistry.
